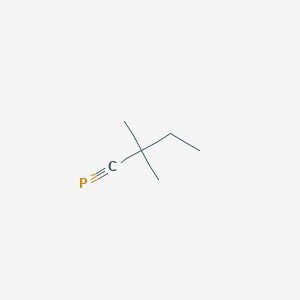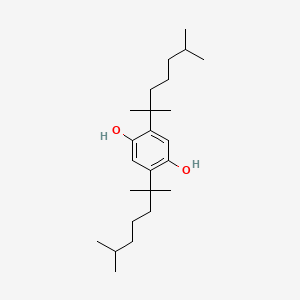
2,3-Bis(hexadecyloxy)propyl butyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(hexadecyloxy)propyl butyl phosphate is a synthetic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by its unique structure, which includes two hexadecyloxy groups attached to a propyl backbone, with a butyl phosphate group at one end.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecyloxy)propyl butyl phosphate typically involves the reaction of 2,3-dihydroxypropyl butyl phosphate with hexadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, including 2,3-dihydroxypropyl butyl phosphate and hexadecanol, are fed into a reactor equipped with a heating system and a catalyst. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(hexadecyloxy)propyl butyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate group.
Substitution: The hexadecyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphonate derivatives.
Substitution: Various alkyl or aryl-substituted phosphates.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(hexadecyloxy)propyl butyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Plays a role in the study of cell membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component of synthetic lung surfactants.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.
Wirkmechanismus
The mechanism of action of 2,3-Bis(hexadecyloxy)propyl butyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets include phospholipases and other enzymes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(hexadecyloxy)propyl dihydrogen phosphate
- 1,2-Di-O-hexadecylglycero-3-phosphoric acid
- Dihexadecylphosphatidic acid
Uniqueness
2,3-Bis(hexadecyloxy)propyl butyl phosphate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its butyl phosphate group provides enhanced stability and resistance to hydrolysis compared to similar compounds. Additionally, the presence of two hexadecyloxy groups contributes to its hydrophobic nature, making it an effective surfactant and emulsifier.
Eigenschaften
CAS-Nummer |
112396-59-5 |
|---|---|
Molekularformel |
C39H80O6P- |
Molekulargewicht |
676.0 g/mol |
IUPAC-Name |
butyl 2,3-dihexadecoxypropyl phosphate |
InChI |
InChI=1S/C39H81O6P/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-34-42-37-39(38-45-46(40,41)44-36-9-6-3)43-35-33-31-29-27-25-23-21-19-17-15-13-11-8-5-2/h39H,4-38H2,1-3H3,(H,40,41)/p-1 |
InChI-Schlüssel |
YTIUCWMQYFZCDP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCC)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)



![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)

![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
